molecular formula C6H13ClN4S B1524526 4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride CAS No. 1354953-12-0

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Cat. No. B1524526
M. Wt: 208.71 g/mol
InChI Key: ASEKWGLAAXTHNR-UHFFFAOYSA-N
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Description

This usually includes the compound’s systematic name, common names, and its role or uses in industry or research.



Synthesis Analysis

This involves a detailed look at how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).


Scientific Research Applications

Photophysical and Nonlinear Optical Properties

Crystal Structure and Properties Analysis : The research by Nadeem et al. (2017) synthesized and characterized a similar triazole compound, focusing on its crystal structure, spectroscopic, electronic, luminescent, and nonlinear optical properties. The study emphasized the compound's stability, photophysical properties through vibration, absorption, and photoluminescence spectroscopy, and its significant nonlinear optical properties, highlighting its potential for various applications in materials science. The nonlinear optical properties analysis revealed the compound's potential as a commercial nonlinear optical (NLO) material, with the first static hyperpolarizability being significantly higher than that of urea, a standard NLO material (Nadeem et al., 2017).

Corrosion Inhibition

Carbon Steel Corrosion Inhibition : The compound's derivatives have been explored for their corrosion inhibition properties, particularly in the context of protecting carbon steel in acidic environments. Mert et al. (2011) investigated the inhibition effect of 3-amino-1,2,4-triazole-5-thiol (a related compound) on carbon steel, highlighting its potential to form a protective film on the metal surface, thereby inhibiting corrosion. This indicates the relevance of triazole compounds in corrosion resistance applications (Mert et al., 2011).

Antimicrobial Activity

Synthesis and Antimicrobial Activities : Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. This study signifies the compound's potential in developing new antimicrobials with varying activities against different pathogens, suggesting its importance in medicinal chemistry and drug development (Bayrak et al., 2009).

Synthesis of Novel Compounds

Facile Synthesis of Novel Compounds : Abdelrazek et al. (2018) utilized 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol as a key intermediate for the synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines, showcasing the compound's versatility in synthesizing a variety of heterocyclic compounds. This research highlights the role of such triazole derivatives in the development of new chemicals with potential applications in pharmaceuticals and materials science (Abdelrazek et al., 2018).

Safety And Hazards

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Future Directions

This involves a speculative discussion on the potential future applications of the compound, based on its properties and uses.


Please note that not all compounds will have detailed information available in all these categories, especially if they are not widely studied. For a specific compound, it’s always a good idea to start with a literature search in scientific databases. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

4-(2-aminoethyl)-3-ethyl-1H-1,2,4-triazole-5-thione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S.ClH/c1-2-5-8-9-6(11)10(5)4-3-7;/h2-4,7H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEKWGLAAXTHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 2
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 3
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 4
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 5
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride
Reactant of Route 6
4-(2-aminoethyl)-5-ethyl-4H-1,2,4-triazole-3-thiol hydrochloride

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